ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines are of interest due to their biological properties, but derivatives of 4,7-dihydro-[1,2,4]triazolo[1,5-a]-pyrimidine-6-sulfonamides are still not well studied . Therefore, future research could focus on these derivatives to explore their potential applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction proceeds through a multicomponent pathway, resulting in the formation of the desired triazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For instance, a catalyst-free, additive-free method under microwave conditions has been developed, involving the use of enaminonitriles and benzohydrazides . This eco-friendly approach is scalable and demonstrates good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the compound into its dihydro derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine N-oxides, while reduction may produce dihydro derivatives with enhanced biological activity .
Scientific Research Applications
ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an anticancer agent, particularly in inhibiting the ERK signaling pathway.
Comparison with Similar Compounds
ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features and its ability to inhibit key signaling pathways involved in cancer progression.
Properties
IUPAC Name |
ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUSXBZLAJMJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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